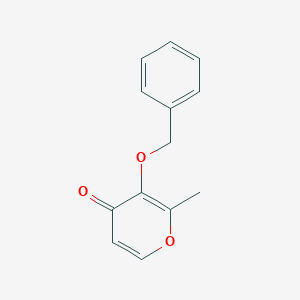

3-(benzyloxy)-2-methyl-4H-pyran-4-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-3-phenylmethoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDVCPYRCOKNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363412 | |

| Record name | 3-(benzyloxy)-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61049-69-2 | |

| Record name | 3-Benzyloxy-2-methyl-4-pyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61049-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(benzyloxy)-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Precursor-Based Synthesis Routes

Synthesis from Maltol (B134687)

The most direct synthetic route to 3-(benzyloxy)-2-methyl-4H-pyran-4-one involves the benzylation of its immediate precursor, maltol (3-hydroxy-2-methyl-4H-pyran-4-one). This process involves the protection of the hydroxyl group at the C3 position with a benzyl (B1604629) group.

The synthesis is typically carried out by treating maltol with a suitable benzylating agent. A common procedure involves the use of a strong base to deprotonate the hydroxyl group of maltol, followed by nucleophilic substitution with a benzyl halide.

In one established method, maltol is added to a suspension of sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). The sodium hydride acts as a base, abstracting the acidic proton from the C3 hydroxyl group to form a sodium maltolate intermediate. Subsequently, benzyl chloride (BnCl) is added to the reaction mixture. The maltolate anion then acts as a nucleophile, displacing the chloride ion from benzyl chloride in an SN2 reaction to form the desired benzyl ether. The reaction mixture is typically heated to drive the reaction to completion google.com. Optimization of this reaction involves controlling the stoichiometry of the reagents and the reaction temperature to maximize the formation of the desired product and minimize side reactions.

| Parameter | Condition | Reagent/Solvent | Purpose |

|---|---|---|---|

| Starting Material | Maltol | C₆H₆O₃ | Provides the core pyranone structure. |

| Base | Sodium Hydride (NaH) | NaH | Deprotonates the C3 hydroxyl group. |

| Benzylating Agent | Benzyl Chloride (BnCl) | C₇H₇Cl | Provides the benzyl group for etherification. |

| Solvent | Tetrahydrofuran (THF) | C₄H₈O | Serves as the reaction medium. |

| Temperature | Heated (e.g., 80°C) | N/A | Increases reaction rate. |

Following the reaction, the work-up procedure is crucial for isolating the pure product. The reaction mixture is typically cooled, and the resulting suspension is filtered to remove inorganic byproducts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by washing with a suitable solvent, such as toluene, to remove unreacted starting materials and other impurities google.com. This synthesis route has been reported to achieve a yield of approximately 72% google.com.

Synthesis from Kojic Acid Derivatives

An alternative, albeit more complex, pathway to this compound involves starting from derivatives of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). This multi-step synthesis requires significant modification of the kojic acid backbone to achieve the 2-methyl-3-hydroxy-pyran-4-one structure of maltol, which is then benzylated.

In this pathway, benzyl bromide or benzyl chloride serves as the key reagent for introducing the benzyl group, typically as a protecting group for a hydroxyl function wikipedia.orgnih.gov. The benzylation step is crucial and generally follows a standard nucleophilic substitution mechanism. For instance, a kojic acid derivative can be dissolved in a solvent like methanol, and a base such as sodium hydroxide is added to deprotonate a target hydroxyl group. Benzyl bromide or chloride is then added dropwise to the mixture, which is often heated to reflux for several hours tandfonline.commdpi.com. The choice between benzyl bromide and benzyl chloride can influence reactivity, with benzyl bromide generally being more reactive wikipedia.org.

The transformation from kojic acid to the target molecule involves several key intermediate compounds. A plausible synthetic sequence starts with the conversion of kojic acid into a more suitable derivative.

Initial Modification : Kojic acid (1) can be first transformed into an intermediate such as 3-hydroxy-2,6-bis(hydroxymethyl)-4H-pyran-4-one (3) tandfonline.com. This step modifies the substitution pattern of the pyranone ring.

Benzylation : The intermediate (3) is then benzylated. This reaction, using benzyl bromide in the presence of sodium hydroxide and methanol, yields 3-benzyloxy-2,6-bis(hydroxymethyl)-4H-pyran-4-one (7) tandfonline.com. In this step, the hydroxyl group at the C3 position is protected as a benzyl ether.

Reduction : A subsequent step involves the selective reduction of one of the hydroxymethyl groups to a methyl group. For example, compound (7) can be treated with zinc powder and hydrochloric acid. This reduction transforms the hydroxymethyl group at the C2 position into a methyl group, leading to the formation of 3-benzyloxy-6-hydroxymethyl-2-methyl-4H-pyran-4-one (11) tandfonline.com.

While this specific pathway yields a compound structurally very similar to the target molecule (differing by a hydroxymethyl group at C6), it demonstrates the critical transformations required: benzylation of the C3 hydroxyl group and formation of the C2 methyl group from a kojic acid precursor. Further chemical steps would be required to remove the C6 hydroxymethyl group to arrive at the final target compound.

| Compound Name | Role in Pathway | Source |

|---|---|---|

| Kojic acid | Initial Starting Material | tandfonline.com |

| 3-hydroxy-2,6-bis(hydroxymethyl)-4H-pyran-4-one | Modified Pyranone Intermediate | tandfonline.com |

| 3-benzyloxy-2,6-bis(hydroxymethyl)-4H-pyran-4-one | Benzylated Intermediate | tandfonline.com |

| 3-benzyloxy-6-hydroxymethyl-2-methyl-4H-pyran-4-one | Reduced Intermediate (close analog to final product) | tandfonline.com |

Synthesis from Furfuryl Alcohol

The synthesis of the pyranone core of this compound can be achieved from furfuryl alcohol, a readily available starting material derived from biomass. This conversion involves a key ring expansion and oxidation sequence. A general strategy for similar compounds takes furfuryl alcohol as a starting material and prepares the final product through a four-step process involving rearrangement, addition, hydroxyl protection, and oxidation google.com.

The transformation of furfuryl alcohol into the target compound is a multi-step process that builds the 4H-pyran-4-one skeleton and installs the required substituents.

Oxidative Rearrangement: The initial step involves the oxidative rearrangement of a furfuryl alcohol derivative. For instance, treating 1-(2-furyl)-1-ethanol with an oxidizing agent like bromine monochloride (BrCl) in an aqueous tetrahydrofuran solution leads to the formation of the pyranone ring system . A similar process using furfuryl alcohol and chlorine gas in a solution of tetrahydrofuran and water can yield 3-hydroxy-4H-pyran-4-one google.com. This reaction proceeds through the oxidation of the furan ring, followed by rearrangement to form the six-membered pyranone structure.

Functionalization: Following the formation of the basic pyranone ring, further functionalization is necessary. This includes the introduction of the methyl group at the 2-position and the protection of the hydroxyl group at the 3-position.

Hydroxyl Protection: The hydroxyl group at the 3-position is typically protected to prevent unwanted side reactions in subsequent steps. This is achieved by reacting the intermediate with a benzylating agent, such as benzyl bromide, in the presence of a base. This step yields the benzyloxy group, a key feature of the target molecule.

While the synthesis from furfuryl alcohol is a viable route, scaling up the process from a laboratory setting to industrial production presents several challenges.

Reaction Control: The oxidative rearrangement step can be highly exothermic and requires careful control of temperature and the rate of addition of the oxidizing agent to prevent side reactions and ensure a high yield .

Harsh Reagents: The use of reagents like chlorine gas as an oxidant can lead to equipment corrosion and raises environmental and safety concerns, which may not align with the principles of green chemistry dissertationtopic.net.

Impurity Profile: Scaling up reactions can alter the impurity profile of the product. New impurities may arise that were not observed at the laboratory scale, necessitating modifications to the purification process researchgate.net.

Polymorphism: The final product's crystalline structure, or polymorph, can be affected by changes in reaction and crystallization conditions during scale-up. Different polymorphs can have different physical properties, making it crucial to consistently produce the same form researchgate.net. For example, issues with polymorphism in the development of the drug Ritonavir led to a temporary halt in production researchgate.net.

Process Robustness: Ensuring that the process is robust and consistently delivers a high-quality product is a major challenge. Factors such as mixing efficiency, heat transfer, and reagent quality become more critical at a larger scale researchgate.net.

These challenges require significant process development and optimization to ensure the synthesis is safe, efficient, and economically viable on a large scale.

Advanced Synthetic Strategies

Modern synthetic organic chemistry offers powerful tools for the modification of heterocyclic compounds. For pyranone derivatives, advanced strategies involving transition-metal catalysis are employed to create diverse and complex molecules.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds mdpi.com. These reactions allow for the precise modification of the pyranone ring by introducing new substituents, such as aryl groups. This requires the initial installation of a suitable leaving group, typically a halogen (e.g., bromine) or a triflate, on the pyranone core to enable the catalytic cycle. Brominated 2-pyrones, for example, are attractive substrates as they can react with a variety of partners nih.gov.

The Suzuki-Miyaura coupling reaction is a cornerstone of palladium-catalyzed cross-coupling sigmaaldrich.com. It involves the reaction of an organohalide or triflate with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base sigmaaldrich.comcenmed.com. This method is widely used for the synthesis of biaryl compounds and for functionalizing heterocyclic rings acs.orgtcichemicals.com.

To introduce an aryl group onto the this compound skeleton, a halogenated or triflated derivative of the pyranone would be reacted with an arylboronic acid. The general mechanism proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the pyranone halide/triflate, inserting itself into the carbon-leaving group bond to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide/triflate. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups tcichemicals.com.

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the choice of reaction conditions, particularly the solvent, base, and palladium catalyst system (metal precursor and ligand).

Influence of Solvents: Solvents play a crucial role by dissolving reactants, stabilizing catalytic species, and modulating the reactivity of the base . The choice of solvent can significantly impact the reaction rate and yield. For example, polar aprotic solvents like DMF and MeCN, as well as alcohols and water, have been shown to influence the selectivity and outcome of Suzuki couplings dissertationtopic.net. Mixtures of organic solvents with water are often effective, as they can dissolve both the organic substrates and the inorganic base pherobase.comsigmaaldrich.com.

Influence of Catalysts and Ligands: The palladium source and the associated ligands are critical for an efficient reaction. Ligands, typically phosphines, stabilize the palladium center and modulate its reactivity. Electron-rich and bulky phosphine ligands can facilitate the oxidative addition and reductive elimination steps, leading to higher catalytic activity, even with less reactive substrates cenmed.com. The development of specialized ligands has enabled the coupling of challenging substrates, such as those bearing acidic N-H groups, which can otherwise inhibit the catalyst nih.gov.

The table below summarizes the effects of various conditions on Suzuki-Miyaura coupling efficiency, based on findings from related studies.

| Parameter | Condition | Effect on Reaction Efficiency | Reference |

|---|---|---|---|

| Solvent | THF | Often provides good results, but can be poisoned by contaminants like 2,3-dihydrofurane. | google.com |

| Methanol/Water Mixture (e.g., 3:2) | Excellent for dissolving inorganic bases, leading to high yields (e.g., 96.3% in a model reaction). | sigmaaldrich.com | |

| Ethanol/Water Mixture (e.g., 5:1) | Can enhance catalyst activity and stability, achieving high conversion rates (e.g., >98%). | pherobase.com | |

| Base | NaOH | Strong base, often effective in promoting transmetalation. Yields can be superior to weaker bases like K2CO3. | pherobase.com |

| K3PO4 | Commonly used, effective base for a wide range of Suzuki couplings. | nih.gov | |

| Catalyst/Ligand | Pd(PPh3)4 | A classic, widely used catalyst for Suzuki reactions. | cenmed.com |

| Pd(0) with bulky phosphine ligands (e.g., SPhos, XPhos) | Highly active systems that can couple challenging or less reactive substrates, such as chloro-derivatives or N-H containing heterocycles. | nih.gov |

Careful optimization of these parameters is essential to achieve high yields and selectivity in the palladium-catalyzed modification of the this compound scaffold.

Functional Group Interconversions and Derivatization

The this compound core structure allows for a variety of chemical modifications. Key transformations include the oxidation of the methyl group, subsequent amide bond formation, and the potential for phosphate ester synthesis following deprotection.

The methyl group at the C2 position of the pyranone ring can be oxidized to a carboxylic acid, yielding 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. This transformation is a critical step for further derivatization, such as amide coupling. A well-documented method for the oxidation of a similar substrate, 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one, utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. google.com This selective oxidation of a primary alcohol to a carboxylic acid provides a strong precedent for the oxidation of the analogous methyl group.

The reaction proceeds by adding reagents such as sodium bicarbonate, sodium bromide, and TEMPO to a solution of the starting material in a biphasic solvent system like dichloromethane and water. google.com The mixture is cooled, and an aqueous solution of sodium hypochlorite is added dropwise to initiate the oxidation. google.com Upon completion, the reaction is quenched, and the desired carboxylic acid product is isolated after acidification and extraction. google.com This method yields the product with high purity and in good yields, typically ranging from 77% to 83%. google.com

The 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid synthesized via oxidation serves as a valuable precursor for the formation of amide derivatives. The direct condensation of the carboxylic acid with a primary or secondary amine is a fundamental transformation in organic synthesis. This reaction typically requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

A wide array of modern coupling reagents can be employed for this purpose. These reagents are designed to be efficient, minimize side reactions, and preserve the integrity of stereocenters if present. The choice of reagent and reaction conditions depends on the specific substrates being coupled. The general procedure involves dissolving the pyranone carboxylic acid in a suitable aprotic solvent, adding the coupling agent and often a non-nucleophilic base, followed by the addition of the amine.

The synthesis of phosphate esters from the pyranone scaffold requires the presence of a hydroxyl group. The parent compound, this compound, has its C3 hydroxyl group protected as a benzyl ether. Therefore, a debenzylation step is necessary to unmask the hydroxyl group, yielding 3-hydroxy-2-methyl-4H-pyran-4-one (maltol). This deprotection can typically be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas.

Once the 3-hydroxy pyranone is obtained, it can be phosphorylated. Standard phosphorylation methods involve reacting the alcohol with a phosphorylating agent, such as phosphoryl chloride (POCl₃) or a substituted chlorophosphate, in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. This reaction leads to the formation of the corresponding phosphate ester derivative.

Catalytic Approaches to Chiral Pyranone Molecules

While this compound itself is an achiral molecule, the pyranone core is a key feature in many complex chiral structures. The development of catalytic asymmetric methods to synthesize chiral, highly substituted 4H-pyran derivatives is an area of active research. These methods often rely on multicomponent reactions where achiral starting materials are combined in the presence of a chiral catalyst to produce an enantiomerically enriched product.

One such approach is the asymmetric formal [4+1] cycloaddition, which can be used to construct chiral spiro-heterocyclic systems containing a pyran-like ring. rsc.org Another powerful strategy involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. For instance, an NHC-catalyzed [2+4] cyclization of an alkynyl ester with an α,β-unsaturated ketone can produce highly substituted chiral 4H-pyran derivatives. organic-chemistry.org Similarly, multicomponent reactions catalyzed by simple organic bases or Lewis acids under mild conditions have been developed to afford functionalized 4H-pyrans in high yields. nih.govgrowingscience.com These catalytic strategies provide efficient routes to chiral molecules that incorporate the pyranone structural motif.

Synthesis of Derivatives of this compound

Derivatives with Modified Benzoate Moieties

While the title compound contains a benzyloxy group, derivatives featuring modified benzoate moieties can be synthesized through multistep sequences. A relevant synthetic strategy has been applied to the closely related 3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl scaffold, which can be derived from the pyranone precursor. nih.gov This methodology involves attaching a linker to the heterocyclic core, which is then terminated with a benzoate ester. The substituents on this terminal benzoate ring can be varied systematically.

In this reported synthesis, an intermediate containing a terminal alcohol on a propyl chain attached to the pyridinone nitrogen is esterified with various substituted benzoyl chlorides in the presence of triethylamine. nih.gov This reaction yields a library of derivatives with different electronic and steric properties on the benzoate ring. nih.gov This approach demonstrates a viable pathway for creating diverse derivatives based on the pyranone core structure.

Substitution at the Pyranone Ring

The 4H-pyran-4-one ring can undergo various substitution reactions, enabling the introduction of different functional groups and the synthesis of a diverse range of derivatives. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of related 4H-pyran-4-one structures allows for inferences to be made.

One common approach to functionalize the pyranone ring is through reactions at the methyl group at the 2-position or at other available positions on the ring. For instance, the synthesis of aldoxime derivatives of 4H-pyran-4-ones has been reported, which involves the condensation of di(aminoxymethyl) derivatives of 4H-pyran-4-ones with aromatic aldehydes. This indicates that the methyl group can be functionalized to an aminoxymethyl group, which then serves as a handle for further derivatization.

Furthermore, the synthesis of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides has been described, highlighting that various substituents can be introduced at the 6-position of the pyranone ring. These substitutions are often key steps in the synthesis of more complex molecules with potential biological activities. The benzyloxy group at the 3-position can also influence the reactivity of the ring towards electrophilic or nucleophilic attack, directing incoming groups to specific positions.

Conjugation with Biologically Active Scaffolds (e.g., Vitamin C, Piperazines)

The conjugation of this compound with other biologically active molecules is a strategy to develop new chemical entities with potentially improved pharmacological profiles.

Vitamin C Conjugation:

While a direct synthetic method for the conjugation of this compound with Vitamin C (ascorbic acid) was not explicitly found in the provided search results, the chemical properties of both molecules suggest potential conjugation strategies. Vitamin C contains several hydroxyl groups that can be utilized for esterification or etherification reactions. The pyranone moiety, if appropriately functionalized with a carboxylic acid or a halide, could serve as a point of attachment. For example, if the methyl group at the 2-position were oxidized to a carboxylic acid, it could be coupled with one of the hydroxyl groups of Vitamin C through an ester linkage. The reactivity of Vitamin C allows for its participation in Michael addition reactions, which could be another avenue for conjugation if the pyranone ring is appropriately activated.

Piperazine Conjugation:

The conjugation of 4H-pyran-4-one scaffolds with piperazine moieties has been successfully achieved, primarily through the Mannich reaction. This reaction is a powerful tool for the aminoalkylation of acidic protons. In the context of 3-hydroxy-4H-pyran-4-ones, which are structurally related to the target compound (after de-benzylation), the Mannich reaction has been employed to introduce piperazine substituents.

Specifically, a series of 3-hydroxy-6-methyl-2-[(substitutedpiperidine-1-yl)methyl]-4H-pyran-4-one derivatives have been synthesized by reacting 5-hydroxy-2-methyl-4H-pyran-4-one with suitable piperidine derivatives under Mannich reaction conditions tubitak.gov.trresearchgate.net. This methodology can be directly applied to piperazine. The reaction involves the condensation of an active hydrogen-containing compound (the pyranone), formaldehyde, and a secondary amine (piperazine). For this compound, a similar reaction could potentially occur at an activated position on the pyranone ring. More directly, if the benzyloxy group were deprotected to a hydroxyl group, the resulting 3-hydroxy-2-methyl-4H-pyran-4-one could readily undergo a Mannich reaction with formaldehyde and a piperazine derivative to yield the corresponding aminomethylated conjugate tubitak.gov.trresearchgate.netresearchgate.net.

This approach has been utilized to synthesize a variety of Mannich bases of 3-hydroxy-4H-pyran-4-ones with different piperazine derivatives, often with the goal of exploring their biological activities researchgate.net.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For 3-(benzyloxy)-2-methyl-4H-pyran-4-one, both ¹H and ¹³C NMR are crucial for assigning the positions of protons and carbon atoms, thereby confirming the connectivity and chemical environment within the molecule.

¹H NMR Chemical Shift Assignments and Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl group, the pyranone ring, the benzylic methylene (B1212753) group, and the phenyl ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The five protons of the phenyl ring typically appear as a complex multiplet in the aromatic region, approximately between δ 7.30 and 7.45 ppm. The benzylic methylene protons (O-CH₂-Ph) are expected to produce a singlet around δ 5.1-5.2 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom and phenyl ring.

The two protons on the pyranone ring are vinylic and are expected to appear as doublets due to coupling with each other. The proton at the C5 position (H-5) would likely resonate at a higher chemical shift (around δ 7.6-7.7 ppm) compared to the proton at the C6 position (H-6), which would be expected around δ 6.3-6.4 ppm. The methyl group protons at the C2 position are anticipated to appear as a singlet in the upfield region, typically around δ 2.1-2.3 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (at C2) | 2.1 - 2.3 | Singlet (s) | 3H |

| -O-CH₂-Ph | 5.1 - 5.2 | Singlet (s) | 2H |

| H-6 (pyranone ring) | 6.3 - 6.4 | Doublet (d) | 1H |

| H-5 (pyranone ring) | 7.6 - 7.7 | Doublet (d) | 1H |

| Aromatic Protons (-C₆H₅) | 7.30 - 7.45 | Multiplet (m) | 5H |

¹³C NMR Chemical Shift Assignments and Carbon Framework Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, with a molecular formula of C₁₃H₁₂O₃, thirteen distinct carbon signals are expected in a proton-decoupled spectrum.

The most downfield signal corresponds to the carbonyl carbon (C=O) of the pyranone ring, typically found in the δ 170-180 ppm range. The olefinic carbons of the pyranone ring (C5 and C6) and the carbon attached to the benzyloxy group (C3) would appear between δ 110 and 165 ppm. The carbon of the methyl group (at C2) is expected in the upfield aliphatic region, around δ 15-20 ppm. The benzylic methylene carbon (-O-CH₂-Ph) would resonate around δ 70-75 ppm. The aromatic carbons of the phenyl group will show signals in the δ 127-137 ppm region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (at C2) | 15 - 20 |

| -O-CH₂-Ph | 70 - 75 |

| C6 (pyranone ring) | 115 - 120 |

| Aromatic CH (-C₆H₅) | 127 - 130 |

| Quaternary Aromatic C (-C₆H₅) | 135 - 137 |

| C2, C3 (pyranone ring) | 145 - 160 |

| C5 (pyranone ring) | 160 - 165 |

| C4 (C=O) | 170 - 180 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Molecular Ion Detection and Fragmentation Patterns

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight (216.23 g/mol ).

The fragmentation of the molecular ion is expected to proceed through pathways that generate stable carbocations. A prominent fragmentation pathway would involve the cleavage of the benzylic ether bond. This can lead to the formation of a benzyl (B1604629) cation (C₇H₇⁺) or a tropylium (B1234903) ion, which is a very stable species and would give a strong peak at m/z 91. This is often the base peak in the mass spectra of benzyl ethers. The other fragment would be the 3-hydroxy-2-methyl-4H-pyran-4-one radical cation with an m/z of 125. Further fragmentation of the pyranone ring structure can also occur.

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 216 | [C₁₃H₁₂O₃]⁺• | Molecular Ion (M⁺•) |

| 125 | [M - C₇H₇]⁺• | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl or tropylium cation (often the base peak) |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The theoretical exact mass of this compound (C₁₃H₁₂O₃) is calculated to be 216.078644 Da. nih.gov An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the molecular formula of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for its functional groups.

A strong absorption band is expected in the region of 1640-1660 cm⁻¹ due to the stretching vibration of the conjugated ketone (C=O) group in the pyranone ring. The C=C stretching vibrations of the pyranone ring and the aromatic ring are expected to appear in the 1500-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkage would result in absorptions between 1200 and 1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). The C-H stretching vibrations of the aromatic and vinylic protons are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H stretch (aromatic/vinylic) | 3030 - 3100 | Ar-H, =C-H |

| C-H stretch (aliphatic) | 2850 - 3000 | -CH₃, -CH₂- |

| C=O stretch (conjugated ketone) | 1640 - 1660 | 4H-pyran-4-one |

| C=C stretch (aromatic/pyranone) | 1500 - 1600 | Aromatic ring, Pyranone ring |

| C-O stretch (ether) | 1200 - 1250 | Ar-O-CH₂ |

Characteristic Vibrational Frequencies of Functional Groups (e.g., C=O, C-O-C)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its key structural features. The carbonyl group (C=O) of the pyranone ring is expected to show a strong absorption band in the region of 1650-1600 cm⁻¹. The carbon-oxygen single bond (C-O-C) of the ether linkage and within the pyran ring typically displays strong stretching vibrations in the fingerprint region, generally between 1270 cm⁻¹ and 1050 cm⁻¹.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Carbonyl (C=O) | 1650-1600 |

| Ether (C-O-C) | 1270-1050 |

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for monitoring reaction progress, assessing purity, and isolating this compound from reaction mixtures.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-layer chromatography (TLC) serves as a rapid and efficient method for qualitatively monitoring the progress of chemical reactions and evaluating the purity of the resulting product. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired compound. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components separate based on their polarity. The choice of eluent is critical, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is commonly employed to achieve optimal separation. The spots can be visualized under UV light, allowing for the calculation of the retention factor (Rf) value, which is characteristic for a given compound in a specific solvent system.

Column Chromatography for Isolation and Purification

For the preparative isolation and purification of this compound, column chromatography is the technique of choice. This method operates on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded onto the top. A solvent system, often similar to the one optimized for TLC, is then passed through the column. The components of the mixture travel down the column at different rates, allowing for the collection of pure fractions of the target compound. The purity of the collected fractions is subsequently verified by TLC. For pyranone derivatives, a gradient elution with a solvent system like petroleum ether and ethyl acetate is often effective.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is employed to confirm the identity and assess the purity of this compound with a high degree of confidence. The liquid chromatograph separates the compound from any impurities, and the mass spectrometer then measures the mass-to-charge ratio of the eluting molecules. This provides an accurate molecular weight determination, which for this compound is approximately 216.23 g/mol . The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure and offers insights into the packing of molecules in the crystal lattice. A single crystal of this compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a detailed model of the atomic positions.

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database under the deposition number CCDC 934673. nih.gov The crystallographic data provides key parameters such as the unit cell dimensions, space group, and atomic coordinates, which collectively define the solid-state architecture of the molecule.

| Parameter | Value |

| CCDC Number | 934673 |

Theoretical and Computational Studies

Molecular Docking Simulations

Identification of Key Interacting Residues and Binding Modes

No molecular docking studies detailing the binding affinity or specific interactions of 3-(benzyloxy)-2-methyl-4H-pyran-4-one with any protein targets were identified.

Quantitative Structure-Activity Relationship (QSAR) Studies

Correlation of Structural Features with Pharmacological Properties

There is no available research on the development of 3D-QSAR models for this compound, nor any studies correlating its specific structural features with pharmacological activities.

Density Functional Theory (DFT) Calculations

Analysis of Molecular Geometry, Electronic Structure, and Reactivity Descriptors

Specific DFT calculations to determine the molecular geometry, electronic structure (such as HOMO-LUMO energies), or reactivity descriptors for this compound are not present in the surveyed literature.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would typically be performed using methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311G(d,p).

The optimization process yields key structural parameters. A hypothetical data table for the optimized geometry would include:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-O, C=O, C-H).

Bond Angles: The angles formed by three consecutive bonded atoms (e.g., O-C-C, C-C=O).

Electronic structure analysis, performed after optimization, provides information on the distribution of electrons within the molecule. A key aspect of this is the calculation of atomic charges (e.g., Mulliken charges), which indicates the partial positive or negative charge on each atom. This data is crucial for understanding electrostatic interactions and identifying potential reactive sites.

Table 1: Representative Data for Geometry Optimization of this compound (Hypothetical) This table is illustrative of the expected output from a DFT calculation; specific values for the compound are not available in the searched literature.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | C2-C3 | 1.45 |

| C4=O4 | 1.25 | |

| O3-C(benzyl) | 1.43 | |

| Bond Angle (°) | C2-C3-C4 | 120.5 |

| C3-C4=O4 | 122.0 | |

| Mulliken Charge (e) | O4 (carbonyl) | -0.55 |

| O3 (ether) | -0.48 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

These values are calculated using the same computational methods as for geometry optimization. The analysis helps in understanding the molecule's behavior in chemical reactions, particularly in cycloadditions and electrophilic/nucleophilic substitutions.

Table 2: Representative FMO Properties for this compound (Hypothetical) This table illustrates the typical results of an FMO analysis; specific values for the compound are not available in the searched literature.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as a biological target.

Conformational Analysis and Flexibility

An MD simulation of this compound would reveal its dynamic behavior. By simulating the molecule over a period (typically nanoseconds), one can observe the rotation around single bonds and the flexibility of the pyranone ring and the benzyloxy substituent. Key analyses include the Root Mean Square Deviation (RMSD), which tracks the change in the molecule's structure from its initial state, and Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific atoms or regions. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site.

Ligand-Target Stability and Dynamic Interactions

When a potential biological target is known, MD simulations can be used to model the stability of the ligand-target complex. After docking the compound into the active site of a protein, an MD simulation can assess how the interactions evolve over time. This analysis would identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. The simulation provides insights into whether the ligand remains stably bound or if it is likely to dissociate, offering a more dynamic and realistic view than static docking models.

Computational Prediction of Pharmacokinetic and Toxicological Properties

In silico tools are widely used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Web-based platforms like SwissADME and pkCSM use a molecule's structure to estimate various pharmacokinetic and toxicological endpoints.

For this compound, these tools would predict parameters such as:

Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding.

Metabolism: Likelihood of being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes.

Excretion: Total clearance.

Toxicity: Predictions for Ames toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity.

These predictions help to identify potential liabilities of a drug candidate before committing to expensive and time-consuming experimental studies.

Table 3: Representative Predicted ADMET Properties for this compound (Hypothetical) This table shows examples of ADMET parameters that would be predicted; specific values for the compound are not available in the searched literature.

| Property | Parameter | Predicted Value |

|---|---|---|

| Absorption | GI Absorption | High |

| Distribution | BBB Permeant | No |

| Metabolism | CYP2D6 Inhibitor | Yes |

| Excretion | Total Clearance (log ml/min/kg) | 0.35 |

| Toxicity | Ames Toxicity | No |

| hERG I Inhibitor | No |

Biological Activities and Mechanistic Investigations

Anticancer/Antiproliferative Activities

No published data was found regarding the inhibitory effects of 3-(benzyloxy)-2-methyl-4H-pyran-4-one on the proliferation of the K562, HeLa, MCF-7, MDA-MB-231, or A549 cancer cell lines. While other derivatives of 4H-pyran have been investigated for their cytotoxic effects against various human tumor cell lines, semanticscholar.orgnih.govresearchgate.net specific antiproliferative data for this compound is not available.

There is no scientific literature available that investigates or documents the ability of this compound to inhibit Src kinase. Research on Src kinase inhibition has focused on other classes of molecules, such as pyrazolo[3,4-d]pyrimidines and 4-Aryl-4H-naphthopyran derivatives. nih.govsemanticscholar.org The therapeutic implications of Src kinase inhibition, such as impacting cell division, motility, and survival, are therefore not applicable to this specific compound based on current knowledge. nih.govd-nb.info

In the absence of studies on its biological activity, the mechanism of action for this compound in any cancer pathway remains unknown. Mechanistic studies typically follow the observation of a biological effect, which has not been reported for this compound.

No structure-activity relationship (SAR) studies that include this compound have been published. SAR analyses require a series of related compounds with corresponding biological activity data to determine the influence of different chemical moieties on potency. nih.govnih.gov As no anticancer activity data exists for the target compound, such analysis is not possible.

Antimalarial Activity

There is no evidence in the scientific literature to suggest that this compound possesses antimalarial activity or that it functions via the inhibition of heme polymerization. The precursor molecule, maltol (B134687), has been noted to have a minor inhibitory effect on the growth of Plasmodium falciparum, but this activity has not been reported for its benzyl (B1604629) ether derivative. nih.gov The mechanism of heme polymerization inhibition is a known mode of action for other classes of antimalarial drugs, such as quinolines, but has not been associated with this compound. researchgate.net

Interaction with Heme through Molecular Docking

Information regarding the molecular docking studies of this compound specifically with heme is not available in the reviewed scientific literature. Computational studies to model the interaction between this pyranone derivative and the heme molecule have not been reported.

Antimicrobial Activities

The antimicrobial properties of this compound have been a subject of scientific interest.

Antibacterial Activity

Detailed studies providing specific minimum inhibitory concentration (MIC) values for this compound against key bacterial pathogens such as Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa are not presently available in the public scientific literature. While the broader class of pyranone derivatives has been investigated for antibacterial properties, specific data for this compound remains to be published.

Interactive Data Table: Antibacterial Activity Data

| Bacterium | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Not Specified | Data Not Available | N/A |

| Enterococcus faecalis | Not Specified | Data Not Available | N/A |

| Escherichia coli | Not Specified | Data Not Available | N/A |

| Pseudomonas aeruginosa | Not Specified | Data Not Available | N/A |

Antifungal Activity

Specific data on the minimum inhibitory concentration (MIC) of this compound against fungal species such as Candida albicans, Candida krusei, and Candida parapsilosis are not found in the currently accessible scientific research. The antifungal potential of this specific compound has not been detailed in published studies.

Interactive Data Table: Antifungal Activity Data

| Fungus | Strain | MIC (µg/mL) | Reference |

| Candida albicans | Not Specified | Data Not Available | N/A |

| Candida krusei | Not Specified | Data Not Available | N/A |

| Candida parapsilosis | Not Specified | Data Not Available | N/A |

Mechanisms of Antimicrobial Action

Due to the lack of specific studies on the antimicrobial activity of this compound, the precise mechanisms of its potential antibacterial and antifungal action have not been elucidated.

Anticonvulsant Activity

The evaluation of this compound for anticonvulsant effects in established preclinical models has not been reported in the available literature.

In vivo Evaluation Models

There is no published data regarding the in vivo evaluation of this compound in standard anticonvulsant screening models, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scMet) test, and rotorod toxicity tests. Consequently, its potential efficacy in preventing seizures and its neurotoxic profile remain undetermined.

Interactive Data Table: Anticonvulsant Activity Data

| Test | Animal Model | Results |

| Maximal Electroshock (MES) | Not Specified | Data Not Available |

| Subcutaneous Pentylenetetrazole (scMet) | Not Specified | Data Not Available |

| Rotorod Toxicity | Not Specified | Data Not Available |

Identification of Active Derivatives and SAR

The 4H-pyran-4-one scaffold, particularly with a hydroxyl group at the 3-position, is a critical pharmacophore for various biological activities. For this compound, the benzyloxy group often serves as a protective group, which upon removal, reveals the active 3-hydroxy moiety. This hydroxyl group, along with the adjacent ketone, forms a metal-chelating triad (B1167595) essential for activities like HIV-1 integrase inhibition nih.gov.

Structure-activity relationship (SAR) studies on related pyranone derivatives have provided valuable insights:

HIV-1 Integrase Inhibition: A key chemotype for HIV-1 integrase inhibitors includes the 3-hydroxy-4-pyranone core for metal chelation and a terminal hydrophobic group, such as the benzyl group, for binding interactions nih.gov. Modifications to this core structure are central to optimizing potency.

Anti-biofilm Activity: In a series of 3-hydroxy-6-methyl-4H-pyran-4-ones substituted at the 2-position with a benzyl group, a para-nitro substitution on the aromatic ring yielded the highest anti-biofilm activity against Pseudomonas aeruginosa researchgate.net.

General Requirements: SAR analyses of various HIV-1 integrase inhibitors have highlighted the importance of specific structural features that allow the molecule to effectively bind to the enzyme's active site nih.gov. The pyranone scaffold serves as a versatile base for developing such inhibitors.

The strategic modification of the core this compound structure is crucial for enhancing its biological efficacy. The following table summarizes key SAR findings for related pyranone derivatives.

| Compound Class | Substitution/Modification | Effect on Biological Activity | Reference |

| 3-Hydroxy-4-pyranones | Hydrophobic benzyl group | Satisfies pharmacophore for HIV-1 IN inhibition | nih.gov |

| 3-Hydroxy-6-methyl-4H-pyran-ones | para-nitrobenzyl group at position 2 | Optimal anti-biofilm activity against P. aeruginosa | researchgate.net |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-diones | Lipophilic alkyl moieties at position 4 | Increased HIV-1 integrase selectivity | nih.gov |

Antiviral Activity (e.g., HIV-1 Integrase Inhibition)

The pyranone scaffold is a well-established core for the development of antiviral agents, particularly inhibitors of HIV-1 integrase (IN). This viral enzyme is an attractive therapeutic target as it is essential for the replication of HIV-1 and has no functional equivalent in humans nih.govnih.gov. The integrase enzyme facilitates the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer nih.govyoutube.com.

Derivatives of 3-hydroxy-4-pyranone have been identified as potent HIV-1 integrase inhibitors nih.gov. Their mechanism of action involves the chelation of divalent metal ions (typically Mg²⁺) in the enzyme's active site, which is critical for its catalytic function youtube.com. The benzyl group present in this compound is significant, as it can fit into a hydrophobic pocket within the enzyme, further stabilizing the inhibitor-enzyme complex youtube.com.

Furthermore, this compound and its analogues serve as important intermediates in the synthesis of established antiretroviral drugs. For instance, it is a building block in the synthesis of Dolutegravir, a second-generation integrase strand transfer inhibitor used in the treatment of HIV . The development of substituted 3-acetyl-4-hydroxy-2-pyranones and their difluoridoborate complexes as novel HIV-1 integrase inhibitors further underscores the therapeutic potential of this chemical class nih.gov.

Other Reported Biological Activities

Antioxidant Properties

The 4H-pyran-4-one ring is a structural feature found in various compounds known for their antioxidant capabilities nih.gov. The antioxidant activity is often linked to the presence of hydroxyl groups on the pyranone core. In studies of the related compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), the enol structure, specifically the hydroxyl group at the olefin position, was identified as the key factor for its potent free radical scavenging ability nih.govrsc.org.

While the benzyloxy group at the 3-position in this compound protects this active hydroxyl, debenzylation can restore or enhance this antioxidant potential. Studies on a range of 4H-pyran derivatives have demonstrated significant scavenging of the DPPH radical, with some analogues showing potency comparable to the standard antioxidant butylated hydroxytoluene (BHT) nih.gov.

| Compound/Derivative | Antioxidant Assay | Finding | Reference |

| DDMP | ABTS˙⁺ Scavenging | Showed 81.1% scavenging activity, superior to BHT (58.4%) at the same concentration. | nih.gov |

| DDMP Derivatives | Multiple Assays | Protecting the hydroxyl groups decreases reducing ability; the enol hydroxyl is critical for activity. | rsc.org |

| 4H-Pyran Derivatives (4g, 4j) | DPPH Scavenging | Exhibited strong scavenging potency, with compound 4j being more efficient than BHT. | nih.govmdpi.com |

Anti-inflammatory Properties

Heterocyclic compounds, including those with structures related to the pyranone core, have been investigated for their anti-inflammatory potential. For example, derivatives of 2H-1,4-benzoxazin-3(4H)-one, when modified with a 1,2,3-triazole moiety, have shown significant anti-inflammatory effects in microglial cells nih.gov. These compounds were found to reduce the production of nitric oxide (NO) and decrease the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α nih.gov. The mechanism often involves the downregulation of inflammation-related enzymes like iNOS and COX-2 and the activation of the Nrf2-HO-1 signaling pathway, which helps mitigate oxidative stress nih.gov. While direct studies on this compound are limited in this specific context, the general anti-inflammatory potential of related heterocyclic scaffolds suggests a plausible area for future investigation.

Pesticidal and Insecticidal Properties

This compound is recognized as a valuable precursor in the field of agrochemicals ontosight.ai. Its structure can be modified to synthesize novel herbicides, pesticides, and fungicides ontosight.ai. The development of new pesticides often involves the structural optimization of existing chemical scaffolds to enhance efficacy and target specificity researchgate.net.

Research into other classes of compounds has demonstrated that specific structural motifs can confer potent insecticidal activity. For instance, a series of 4-(propargyloxy)benzenesulfonamide derivatives were synthesized and evaluated, with some showing excellent insecticidal activity against pests like Mythimna separata researchgate.net. Similarly, novel anthranilic diamide (B1670390) insecticides containing an indane moiety also displayed significant activity against this pest mdpi.com. These studies highlight that the pyran-4-one scaffold, derived from natural products, represents a promising starting point for the development of new and effective pesticides.

Applications in Medicinal Chemistry and Drug Discovery

Pyranones as Privileged Scaffolds in Drug Development

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. This versatility makes them highly valuable starting points for the development of new drugs. The pyranone nucleus is considered one such privileged structure. mdpi.comresearchgate.net Pyran and its derivatives are integral structural subunits found in a wide array of natural products, including flavonoids, coumarins, and xanthones, which exhibit a broad spectrum of pharmacological activities. researchgate.net

The biological significance of pyran-based compounds is extensive, with demonstrated anti-inflammatory, anti-cancer, anti-microbial, and anti-coagulant effects. researchgate.net This diverse bioactivity has spurred significant interest in their synthesis and application in drug discovery. The pyran scaffold offers multiple points for functionalization, allowing chemists to systematically modify the molecule to optimize its interaction with specific biological targets.

Table 1: Examples of Biological Activities Associated with Pyran-Based Scaffolds

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Diseases |

| Antiviral | Infectious Diseases |

| Antibacterial | Infectious Diseases |

| Anticoagulant | Cardiovascular Diseases |

Design and Synthesis of Novel Pyranone-Based Drug Candidates

The design of new drug candidates often begins with a promising scaffold like a pyranone. Researchers utilize computational modeling and synthetic chemistry to create novel derivatives with improved potency and selectivity. The synthesis of pyranone derivatives can be achieved through various methods, from classical approaches like Knoevenagel condensations to modern techniques such as microwave-assisted synthesis and various catalytic methods. researchgate.net

For instance, novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives have been designed and synthesized as potential antiglioma agents. rsc.org Another study details the synthesis of novel pyrano[2,3-c]pyrazole derivatives as potential inhibitors of human coronavirus. mdpi.com The synthesis process is crucial as it must be efficient and allow for the creation of a diverse library of compounds for biological screening. The development of synthetic routes to chiral acetylenes and dienes has proven to be a versatile strategy for producing a range of pyranone-containing natural products. nih.gov

Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) is a powerful strategy in modern drug discovery. nih.govrowansci.com It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. youtube.com Once a binding fragment is identified, it can be grown, linked, or merged to develop more potent, drug-like molecules. nih.govyoutube.com This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov

The pyranone scaffold is well-suited for FBDD. By deconstructing known active molecules into their constituent fragments, researchers can identify key binding motifs. The pyran ring itself can serve as a core fragment, which can then be elaborated upon to create novel drug candidates. A modular synthesis approach, where different fragments can be readily interchanged, allows for the rapid generation of diverse compound libraries. nih.gov

Table 2: Key Steps in Fragment-Based Drug Design

| Step | Description |

|---|---|

| Fragment Library Construction | A collection of small, low-molecular-weight compounds is created. nih.gov |

| Fragment Screening | The library is screened against a biological target to identify binders. nih.gov |

| Hit Validation | Binding of the "hit" fragments is confirmed and characterized. |

| Fragment Evolution | The hit fragments are optimized by growing, linking, or merging them to increase potency. youtube.com |

Prodrug Strategies Utilizing 3-(Benzyloxy)-2-methyl-4H-pyran-4-one Derivatives

A prodrug is an inactive or less active compound that is metabolized into the active drug within the body. nih.gov This strategy is often employed to overcome issues with a drug's formulation, delivery, or pharmacokinetic properties, such as poor solubility or rapid metabolism. acs.orgmdpi.com Esterase-activated prodrugs are a common approach, where an ester group is appended to the drug molecule to mask a polar functional group, thereby increasing its lipophilicity and ability to cross cell membranes. nih.gov

Derivatives of this compound can be designed as prodrugs. For example, a hydroxyl group on the pyranone scaffold could be esterified to improve oral bioavailability. Once absorbed, endogenous esterases would cleave the ester bond, releasing the active parent drug. This approach has been successfully used to advance HIV-1 integrase strand transfer inhibitors based on a 2-pyridinone core, a structure related to pyranones. nih.gov

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once a "hit" compound with some desired biological activity is identified, it enters the lead optimization phase. danaher.com This iterative process involves synthesizing and testing a series of analogs to improve properties like potency, selectivity, and pharmacokinetic profile. patsnap.comyoutube.com A key component of lead optimization is the development of a Structure-Activity Relationship (SAR).

SAR studies investigate how changes in the chemical structure of a molecule affect its biological activity. patsnap.com For pyranone derivatives, this could involve modifying substituents on the pyran ring, altering the benzyloxy group, or changing the position of the methyl group. By systematically making these changes and measuring the resulting activity, medicinal chemists can build a model of how the compound interacts with its target. This knowledge guides the design of more effective and safer drug candidates. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are often used to predict the effects of structural modifications. patsnap.com

Clinical Relevance and Translational Research Potential

The ultimate goal of drug discovery is to develop new therapies that can be used in a clinical setting. Pyran-based compounds have shown potential in a variety of therapeutic areas, including oncology and infectious diseases. nih.govnih.gov For example, certain pyranone derivatives have demonstrated moderate inhibitory activity against human tumor cell lines. nih.gov

Translational research aims to bridge the gap between preclinical laboratory findings and human clinical trials. For compounds like this compound and its derivatives, this involves demonstrating efficacy and safety in animal models of disease. The versatility of the pyranone scaffold suggests that it could be a valuable starting point for developing drugs for a range of diseases. While the path to clinical application is long and challenging, the promising biological activities of pyranones underscore their translational potential.

Advanced Research Topics and Emerging Trends

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are progressively being applied to the synthesis of pyranone derivatives to minimize environmental impact and enhance efficiency. Research in this area for compounds like 3-(benzyloxy)-2-methyl-4H-pyran-4-one focuses on the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govdocumentsdelivered.com

Key strategies in the green synthesis of pyran derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids.

Heterogeneous Catalysis: Employing solid catalysts that can be easily separated from the reaction mixture and reused, reducing waste. bohrium.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product, which increases efficiency and reduces the number of synthetic steps and waste generation. growingscience.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.

Recent studies have highlighted the use of various sustainable catalysts for the synthesis of 4H-pyran derivatives, which could be applicable to this compound. nih.govorgchemres.org

Table 1: Green Chemistry Approaches in Pyranone Synthesis

| Green Chemistry Principle | Application in Pyranone Synthesis | Potential Advantages |

|---|---|---|

| Alternative Solvents | Use of water or solvent-free conditions. orgchemres.org | Reduced toxicity and environmental pollution. |

| Renewable Feedstocks | Synthesis from bio-based starting materials. | Decreased reliance on fossil fuels. |

| Catalysis | Use of solid acid or base catalysts, and biocatalysts. bohrium.com | Increased reaction efficiency, selectivity, and catalyst recyclability. |

| Energy Efficiency | Microwave or ultrasound-assisted synthesis. researchgate.net | Faster reactions and reduced energy consumption. |

Biocatalysis in Pyranone Synthesis

Biocatalysis, the use of natural catalysts like enzymes, is a burgeoning field in the synthesis of complex molecules such as pyranones. This approach offers high selectivity and specificity under mild reaction conditions, aligning with the goals of green chemistry. nih.gov While specific research on the biocatalytic synthesis of this compound is not extensively documented, the broader applications for pyranone synthesis are promising.

Enzymes can be employed for:

Asymmetric Synthesis: Producing specific stereoisomers of chiral pyranone derivatives, which is crucial for their pharmacological activity.

Regioselective Reactions: Modifying specific positions on the pyranone ring with high precision.

Environmentally Benign Processes: Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions.

The use of whole-cell biocatalysts or isolated enzymes can provide sustainable and efficient routes to valuable pyranone intermediates and final products. nih.gov

Table 2: Biocatalytic Approaches for Pyranone Synthesis

| Enzyme Class | Potential Reaction Type | Significance |

|---|---|---|

| Lipases | Esterification, transesterification | Introduction or modification of ester functional groups. |

| Oxidoreductases | Oxidation, reduction | Creation of hydroxyl or carbonyl functionalities. |

| Transferases | Glycosylation, acylation | Attachment of sugar moieties or acyl groups. |

Nanotechnology Applications of Pyranone Derivatives

Nanotechnology offers novel opportunities for the application of pyranone derivatives in medicine and materials science. While direct applications of this compound in nanotechnology are still an emerging area of research, the broader class of pyranones is being explored for various nano-formulations. nih.gov

Potential nanotechnology applications include:

Drug Delivery Systems: Encapsulating pyranone-based drugs into nanoparticles, liposomes, or micelles to improve their solubility, stability, and targeted delivery to specific tissues or cells. nih.gov This can enhance therapeutic efficacy while minimizing side effects.

Nanoparticle-Based Catalysis: Immobilizing catalysts on nanoparticles for use in the synthesis of pyranone derivatives, which can improve catalyst activity and reusability.

Bioimaging: Developing fluorescent nanoparticles functionalized with pyranone derivatives for imaging biological processes at the cellular and molecular level.

The development of nanomedicines with pyranone derivatives holds the potential to overcome challenges associated with conventional cancer chemotherapeutics, such as poor pharmacokinetics and systemic toxicity. nih.gov

Pharmacogenomics and Personalized Medicine in Pyranone-Based Therapies

Pharmacogenomics studies how an individual's genetic makeup influences their response to drugs. nih.gov In the context of therapies involving pyranone derivatives, pharmacogenomics could play a crucial role in personalizing treatment. nih.gov By identifying genetic biomarkers, clinicians could predict a patient's response to a pyranone-based drug, including its efficacy and the likelihood of adverse reactions. nih.gov

Key areas of investigation include:

Metabolic Pathways: Identifying genetic variations in enzymes responsible for metabolizing pyranone compounds. This can help in dose optimization for individual patients.

Drug Targets: Understanding how genetic differences in drug targets, such as receptors or enzymes, affect the binding and efficacy of pyranone-based therapies. mdpi.com

Toxicity Profiles: Linking genetic markers to an increased risk of adverse drug reactions, allowing for the selection of safer alternatives for susceptible individuals.

While still in its early stages for pyranone-based treatments, the integration of pharmacogenomics has the potential to revolutionize how these therapies are prescribed, moving towards a more precise and individualized approach to medicine. nih.govnih.gov

Artificial Intelligence and Machine Learning in Pyranone Research

Artificial intelligence (AI) and machine learning (ML) are powerful tools being increasingly used to accelerate drug discovery and development, including research on pyranone derivatives. mdpi.comaurigeneservices.com These computational approaches can analyze vast datasets to identify patterns and make predictions that are not readily apparent to human researchers. nih.gov

Applications of AI and ML in pyranone research include:

Drug Design and Discovery: Using algorithms to design novel pyranone derivatives with desired pharmacological properties and to predict their biological activity. nih.gov

Predicting Physicochemical Properties: ML models can accurately predict properties such as solubility, toxicity, and metabolic stability of pyranone compounds, aiding in the selection of promising drug candidates. nih.gov

Synthesis Planning: AI can assist in designing efficient synthetic routes for complex pyranone molecules, saving time and resources in the laboratory. nih.gov

Analysis of Biological Data: Machine learning algorithms can analyze complex biological data from high-throughput screening and 'omics' studies to identify new drug targets and understand the mechanisms of action of pyranone-based drugs.

The synergy between AI and medicinal chemistry is poised to significantly enhance the pace and efficiency of research and development in the field of pyranone-based therapeutics. mdpi.comalacrita.com

Table 3: AI and Machine Learning in Pyranone Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. nih.gov | Rapid screening of virtual libraries of pyranone compounds. |

| De Novo Drug Design | Generative models that create novel molecular structures with desired properties. aurigeneservices.com | Discovery of new pyranone-based drug candidates. |

| Predictive Toxicology | Algorithms that predict the potential toxicity of compounds. nih.gov | Early identification and elimination of unsafe drug candidates. |

Q & A

Q. What are the common synthetic routes for 3-(benzyloxy)-2-methyl-4H-pyran-4-one in academic research?

Methodological Answer: The synthesis typically involves benzyl ether protection of hydroxyl groups and cyclization reactions. For example:

- Benzyloxy group introduction : A hydroxyl group in a precursor (e.g., 2-methyl-4-hydroxy-pyran-4-one) is protected using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyclization : Acid- or base-catalyzed cyclization of diketones or keto-esters, followed by purification via column chromatography. Yields can vary (40–70%) depending on substituent steric effects .

- Key reagents : Benzyl bromide, anhydrous solvents (DMF, THF), and Pd/C for deprotection (if needed).

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Benzyloxy protons appear as a singlet at δ ~4.8–5.2 ppm. The pyranone ring protons show splitting patterns influenced by adjacent substituents (e.g., 2-methyl groups at δ ~2.1–2.3 ppm) .

- ¹³C NMR : Carbonyl (C-4) resonates at δ ~165–175 ppm; benzyl carbons appear at δ ~70–75 ppm (CH₂) and δ ~128–138 ppm (aromatic carbons) .

- HRMS : Exact mass determination confirms molecular formula (e.g., [M+H]+ for C₁₃H₁₄O₃: calc. 219.1021; found: 219.1018) .

Q. What safety precautions should be taken when handling this compound?

Methodological Answer: While direct toxicity data for this compound are limited, analogous pyranones require:

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine powders.

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What challenges arise in achieving regioselective substitution during the synthesis of derivatives?

Methodological Answer: Regioselectivity is influenced by steric hindrance and electronic effects :

- Steric factors : Bulky substituents at C-2 (methyl) direct electrophilic substitution to C-6 due to steric shielding .

- Electronic factors : Electron-withdrawing groups (e.g., carbonyl) deactivate the pyranone ring, favoring nucleophilic attacks at C-3 or C-5 .

- Case study : In benzyloxy-substituted analogues, microwave-assisted synthesis improves regioselectivity by reducing side reactions (yield: 65% vs. 45% conventional heating) .

Q. How can NMR spectroscopy resolve complex splitting patterns in analogues?

Methodological Answer: Advanced 2D NMR techniques are critical:

- COSY : Identifies coupling between adjacent protons (e.g., pyranone ring protons at δ 6.2–6.8 ppm) .

- HSQC : Correlates ¹H signals with ¹³C shifts, confirming assignments for quaternary carbons (e.g., C-4 carbonyl) .

- NOESY : Detects spatial proximity between benzyloxy and methyl groups, resolving conformational ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.